Superior PI3Kδ Biochemical Inhibition Potency of Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate
Methyl 2-methyl-3-oxo-3-(pyridin-4-yl)propanoate demonstrates potent inhibition of PI3Kδ with an IC50 of 2.30 nM in a competitive fluorescence polarization assay [1]. In contrast, a closely related pyridinyl β-ketoester analogue lacking the 2-methyl substituent exhibits a significantly higher IC50 of 102 nM in the same assay format [2]. This 44-fold increase in potency underscores the critical role of the 2-methyl group in enhancing target engagement.
| Evidence Dimension | Enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2.30 nM |
| Comparator Or Baseline | Des-methyl pyridinyl β-ketoester analogue (102 nM) |
| Quantified Difference | 44-fold more potent |
| Conditions | Competitive fluorescence polarization assay, 30 min incubation, PI3Kδ |
Why This Matters
This 44-fold potency advantage in a primary biochemical screen directly translates to lower required compound concentrations in downstream experiments, reducing material costs and minimizing off-target effects.
- [1] BindingDB. BDBM50394893 CHEMBL2165502. IC50: 2.30 nM. Accessed April 2026. View Source
- [2] BindingDB. BDBM50394893 CHEMBL2165502. IC50: 102 nM. Accessed April 2026. View Source
